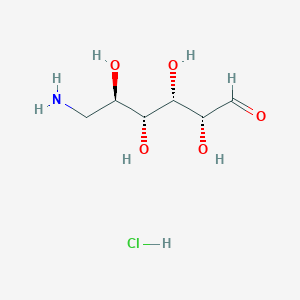

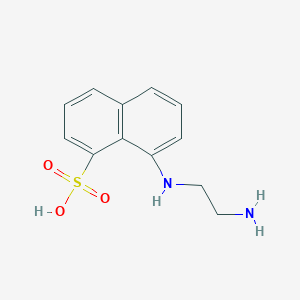

![molecular formula C12H11N7 B043438 2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline CAS No. 210100-59-7](/img/structure/B43438.png)

2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related imidazoquinoxaline derivatives often involves condensation reactions or cyclization techniques. For instance, imidazoquinoxalines have been synthesized from amino-chloroquinoxaline and pyridine, demonstrating the flexibility of synthesizing substituted derivatives through various methodologies, including domino reactions that involve C-C bond cleavage with a 1,3-dicarbonyl unit as a leaving group (Yang et al., 2014). This suggests that similar strategies could be applied for the synthesis of 2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline.

Molecular Structure Analysis

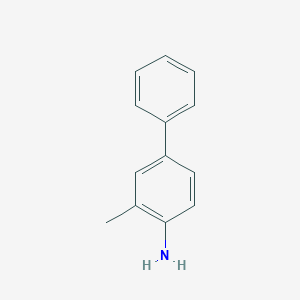

Molecular structure analysis of imidazoquinoxalines, including 2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline, can reveal insights into their electronic properties and reactivity. The azido group attached to the imidazoquinoxaline core likely influences its electronic configuration and potential interactions with other molecules, affecting its chemical behavior and applications.

Chemical Reactions and Properties

Imidazoquinoxalines participate in a variety of chemical reactions, including electrophilic substitution, lithiation, and halogen-metal exchange, allowing for the synthesis of a wide range of derivatives with diverse functionalities (Parra et al., 2001). These reactions underscore the chemical versatility of imidazoquinoxaline derivatives and provide a foundation for understanding the reactivity of 2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline.

Physical Properties Analysis

The physical properties of imidazoquinoxalines, such as solubility, melting point, and fluorescence, can vary significantly depending on their substitution pattern. For example, pyridoimidazoquinoxalines exhibit intense greenish-yellow fluorescence, indicating that substituents can markedly affect the optical properties of these compounds (Tomoda et al., 1990). This suggests that 2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline could also possess unique physical properties worth exploring.

Chemical Properties Analysis

The chemical properties of imidazoquinoxalines, including their reactivity towards nucleophiles and electrophiles, their potential to participate in cycloaddition reactions, and their behavior under various catalytic conditions, have been well-documented. These compounds' reactivity is influenced by their electronic structure and the nature of their substituents, offering a wide range of possibilities for chemical transformations and applications (Wakabayashi et al., 1984).

Scientific Research Applications

Quinoxaline Derivatives in Biomedical Research

Quinoxaline derivatives, including 2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline, have been extensively studied for their potential in biomedical research and pharmaceutical applications. These compounds are known for their broad spectrum of biological activities, which include antimicrobial, antitumor, and antiviral properties.

Antitumor Properties : Quinoxaline and its analogs have been investigated for their antitumor properties. These compounds have shown promise in acting as catalyst ligands in the synthesis of novel therapeutic agents. The structural diversity of quinoxaline derivatives allows for the exploration of their use in treating various cancers through different mechanisms, including inhibition of growth factor receptors and signaling pathways involved in cancer cell proliferation and survival (Pereira et al., 2015).

Antiviral Activity : Benzazine derivatives, which include quinoline, quinoxaline, and quinazoline compounds, have been studied for their antiviral activity. The research highlights the potential of these compounds in designing effective antiviral drugs, suggesting their relevance in addressing viral infections through various mechanisms (Mochulskaya et al., 2021).

Corrosion Inhibition : Beyond biomedical applications, quinoline derivatives, which share structural similarities with quinoxalines, have been recognized for their effectiveness as anticorrosive materials. These compounds form stable complexes with metallic surfaces, offering protection against corrosion in industrial applications (Verma et al., 2020).

Optoelectronic Materials : Quinazolines and pyrimidines, closely related to quinoxalines, have been utilized in the development of novel optoelectronic materials. Their incorporation into π-extended conjugated systems has shown potential in the creation of materials for organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices, indicating the versatility of these heterocyclic compounds in material science (Lipunova et al., 2018).

properties

IUPAC Name |

2-azido-3,7,8-trimethylimidazo[4,5-f]quinoxaline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N7/c1-6-7(2)15-10-8(14-6)4-5-9-11(10)16-12(17-18-13)19(9)3/h4-5H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJDGZXLRDRKKGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C(=N1)C=CC3=C2N=C(N3C)N=[N+]=[N-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402366 |

Source

|

| Record name | 2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline | |

CAS RN |

210100-59-7 |

Source

|

| Record name | 2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

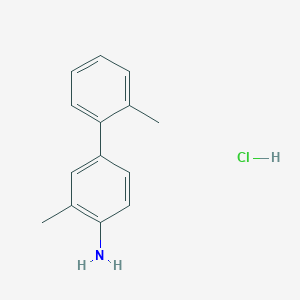

![2-Amino-1,6-dimethylimidazo[4,5-b]pyridine](/img/structure/B43360.png)

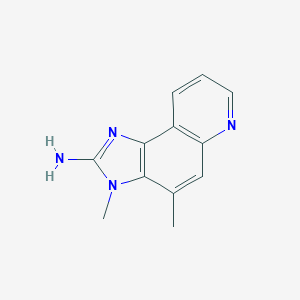

![3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine](/img/structure/B43363.png)

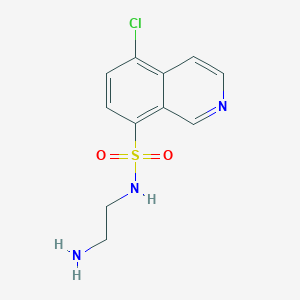

![2-Amino-6-methyldipyrido[1,2-a:3',2'-d]imidazole hydrochloride monohydrate](/img/structure/B43381.png)

![2-Amino-3-methyl-3h-imidazo[4,5-f]isoquinoline](/img/structure/B43382.png)